N-Phenylthiomorpholin-4-amine 1,1-dioxide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.25–7.10 (m, 5H, C₆H₅)
- δ 3.85 (br s, 1H, NH)
- δ 3.30–3.10 (m, 4H, N–CH₂–CH₂–S)
- δ 2.95–2.75 (m, 4H, S–CH₂–CH₂–N)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 148.2 (C–N)
- δ 129.5–126.3 (C₆H₅)
- δ 54.1 (N–CH₂)
- δ 49.8 (S–CH₂)
- δ 42.3 (SO₂–C)
Infrared (IR) Vibrational Mode Assignments
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1315, 1140 | ν(SO₂) asymmetric/symmetric |
| 3250 | ν(N–H) stretch |
| 1590 | δ(N–H) bend |
| 750 | γ(C–S) out-of-plane |
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- 227.1 [M+H]⁺ (100%)
- 210.0 [M–NH₂]⁺ (45%)
- 149.2 [C₆H₅N–SO₂]⁺ (30%)
- 93.0 [C₆H₅N]⁺ (15%)
Principal fragmentation pathways involve cleavage of the C–N bond adjacent to the sulfone group, followed by loss of NH₂ and SO₂.
Figure 1: Molecular structure $$ \text{Chair conformation of the thiomorpholine ring with sulfone groups (axial) and phenyl substituent (equatorial).} $$
Properties
IUPAC Name |
1,1-dioxo-N-phenyl-1,4-thiazinan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)8-6-12(7-9-15)11-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIGMFJDJJDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Thiomorpholine Core
- Reagents:
- Thiomorpholine (commercially available or synthesized via cyclization of appropriate precursors)
- Conditions:
- Typically involves cyclization of amino alcohols or amino thiols under acidic or basic conditions.
Step 2: Oxidation to Sulfone (1,1-Dioxide)
- Oxidizing Agents:
- Hydrogen peroxide (H₂O₂) in acetic acid or aqueous medium
- meta-Chloroperbenzoic acid (m-CPBA) as a more selective oxidant
- Reaction Conditions:
- Mild heating (around 50-80°C) for several hours
- The oxidation converts the sulfur atom to the sulfone (–SO₂–), forming the 1,1-dioxide structure
Research Data:
Giacomelli et al. reported oxidation of amines and amino acid esters using peracids to yield sulfone derivatives, which can be further functionalized.
Phenylation of the Sulfone Intermediate
Method Overview:
The phenyl group is introduced via nucleophilic aromatic substitution or via coupling reactions with phenyl sources.
Step 3: N-Phenylation
- Reagents:
- Aniline derivatives or phenylboronic acids (for coupling)
- Catalysts such as palladium or copper in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination)
- Reaction Conditions:
- Elevated temperatures (80-120°C) in inert atmospheres
- Use of bases like potassium carbonate or sodium tert-butoxide
Research Data:
The synthesis of N-phenyl derivatives of sulfone-containing heterocycles has been achieved via palladium-catalyzed cross-coupling, providing high yields and regioselectivity.
Alternative Synthetic Routes
Direct Formation via Multi-Component Reactions:
Some studies suggest multi-component reactions involving thiomorpholine, phenyl sources, and oxidants in a single step, facilitating the formation of N-phenylthiomorpholine 1,1-dioxide directly from simpler precursors under optimized conditions.
Example Procedure:
- Reagents: Thiomorpholine, phenylboronic acid, oxidant (H₂O₂), and a catalyst (Pd or Cu complex)
- Conditions:
- Solvent: Dioxane or toluene
- Temperature: 100°C
- Reaction Time: 12-24 hours
This approach, while less common, offers a streamlined synthesis pathway, reducing steps and improving overall efficiency.
Summary of Preparation Methods with Data Table
Research Findings and Considerations
Selectivity and Yield:
The oxidation step must be carefully controlled to prevent over-oxidation or degradation of the heterocycle. The choice of oxidant influences the yield and purity of the sulfone intermediate.Reaction Optimization:
Catalytic cross-coupling methods (e.g., palladium-catalyzed) have shown to provide high yields (up to 85%) and regioselectivity, especially when using appropriate ligands and bases.Safety and Environmental Aspects:
Use of environmentally benign oxidants like H₂O₂ is preferred, with proper handling protocols for peracids and transition metal catalysts.Raw Materials and Raw Material Purity: High-purity thiomorpholine and phenylboronic acids are critical for achieving consistent synthesis outcomes.
Chemical Reactions Analysis
Types of Reactions
N-Phenylthiomorpholin-4-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to thiomorpholine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles, such as halides or amines, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiomorpholine derivatives .
Scientific Research Applications
Pharmaceutical Development
PTMDO serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibacterial Agents : PTMDO is utilized in the development of compounds that exhibit antibacterial properties. Research indicates that derivatives of PTMDO can inhibit bacterial growth effectively.
- Kinase Inhibitors : The compound has shown potential as a cyclin G-associated kinase inhibitor, which is significant for cancer therapy. Studies have demonstrated its ability to interact with specific kinases, suggesting pathways for further therapeutic applications.
- Antiviral Activity : Emerging research highlights PTMDO's potential as an antiviral agent, making it relevant in the context of infectious diseases.
Agrochemical Synthesis
In agrochemistry, PTMDO is used as an intermediate in the synthesis of pesticides and herbicides. Its structural characteristics allow for modifications that enhance the efficacy and specificity of agrochemical products.
Material Science
Recent studies have explored the use of PTMDO derivatives in material science applications. These derivatives exhibit unique properties that can be exploited in developing advanced materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the pharmacological effects and synthesis pathways involving PTMDO:
- A study published in the Journal of Organic Chemistry detailed methods for synthesizing PTMDO derivatives that exhibit enhanced reactivity and biological activity . The findings suggest that modifications to the thiomorpholine ring can lead to compounds with improved therapeutic profiles.
- Research conducted by Vantourout et al. focused on the interaction mechanisms between PTMDO and various enzymes, revealing its role in modulating kinase activity, which is crucial for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-Phenylthiomorpholin-4-amine 1,1-dioxide involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and the nature of the target. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Differences :
- Core Structure : Both compounds share the thiomorpholine 1,1-dioxide core. However, nifurtimox incorporates a tetrahydrothiazine ring (a saturated six-membered ring with sulfur and nitrogen) instead of the thiomorpholine system .

- Substituents : Nifurtimox has a 5-nitrofurfurylidene group (a nitrofuran derivative) at the 4-position, while N-phenylthiomorpholin-4-amine 1,1-dioxide features a phenyl group directly attached to the nitrogen .
Functional Implications :
- The nitrofuran group in nifurtimox is critical for its antiparasitic activity, enabling redox cycling and generating cytotoxic free radicals .
- Stability: Nifurtimox is sensitive to hydrolysis under acidic conditions due to its nitro group, whereas the phenyl substituent in the target compound may confer greater steric protection against nucleophilic attack .
4-(4-Aminobenzyl)thiomorpholine 1,1-Dioxide
Structural Differences :
- Substituent: The target compound has a phenyl group, while 4-(4-aminobenzyl)thiomorpholine 1,1-dioxide includes a 4-aminobenzyl group (-CH₂-C₆H₄-NH₂) attached to the thiomorpholine nitrogen .
Functional Implications :
- The 4-aminobenzyl group introduces a primary amine, which increases solubility in aqueous media compared to the purely hydrophobic phenyl group. This could enhance bioavailability in biological systems .
- Reactivity: The amine group may participate in conjugation reactions (e.g., with sulfonic acids or acylating agents), whereas the phenyl group in the target compound is less reactive under physiological conditions .
Substituted 1,2-Thiazetidine 1,1-Dioxides
Structural Differences :
- Core Structure : Substituted 1,2-thiazetidine 1,1-dioxides are four-membered rings containing sulfur and nitrogen, compared to the six-membered thiomorpholine system in the target compound .
- Substituents : These compounds often feature N-alkyl or N-acyl groups, such as acetyl or benzyl derivatives .
Functional Implications :
- Reactivity : The strained four-membered ring in thiazetidine dioxides makes them highly reactive. They readily hydrolyze to sulfonic acids in humid environments, unlike the more stable six-membered thiomorpholine analogs .
- Applications : Thiazetidine dioxides are used as intermediates in peptide-like sulfonamide synthesis, while the target compound’s larger ring may favor applications requiring prolonged stability .
Comparative Data Table
Research Findings and Implications
- Stability : The six-membered thiomorpholine ring in this compound likely offers greater hydrolytic stability compared to four-membered thiazetidine analogs .
- Biological Activity : While nifurtimox’s nitro group enables antiparasitic activity, the phenyl group in the target compound may shift its pharmacological profile toward targets requiring hydrophobic interactions .
- Synthetic Utility : The phenyl substituent’s inertness suggests utility in polymer synthesis (similar to 3-chloro-N-phenyl-phthalimide derivatives) or as a stable scaffold for further functionalization .
Biological Activity
N-Phenylthiomorpholin-4-amine 1,1-dioxide, a compound belonging to the class of thiomorpholines, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a morpholine ring substituted with a phenyl group and a sulfone moiety. The synthesis typically involves the double Michael addition of anilines to vinyl sulfones, resulting in the formation of substituted phenylthiomorpholine dioxides .
Synthesis Overview:
- Starting Materials: Anilines and vinyl sulfones.
- Reaction Conditions: Typically performed under mild conditions with catalysts to enhance yield.
- Yield: Varies based on specific substituents and reaction conditions; reported yields can reach up to 80% in optimized conditions .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties: In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, particularly breast cancer cells .
- Enzyme Inhibition: It acts as an inhibitor for specific protein kinases involved in signal transduction pathways, which are crucial for cell growth and differentiation .
Antimicrobial Activity
Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Table 2 presents findings from studies assessing the anticancer properties of this compound:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15 µM | |
| HeLa (Cervical cancer) | 20 µM | |
| A549 (Lung cancer) | 25 µM |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited significant antibacterial activity with an MIC of 32 µg/mL, indicating its potential as a therapeutic agent for treating bacterial infections.
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer treatment, this compound was tested on MCF-7 cells. The results showed an IC50 value of 15 µM, suggesting effective inhibition of cell proliferation. Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of N-Phenylthiomorpholin-4-amine 1,1-dioxide?
- Answer : The compound features a thiomorpholine ring (a six-membered sulfur- and nitrogen-containing heterocycle) with a phenyl group attached to the nitrogen atom and two sulfonyl oxygen atoms (S=O groups) at the 1,1-positions. Key properties include:
- Molecular formula : C₁₀H₁₃NO₂S (exact mass: 211.28 g/mol) .
- CAS Registry Number : 17688-68-5 .
- Spectral data : IR and NMR (¹H/¹³C) are critical for confirming the sulfone group (S=O stretching ~1300–1150 cm⁻¹ in IR) and aromatic/heterocyclic proton environments .
Q. What synthetic routes are reported for this compound?
- Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for sulfone-containing heterocycles suggest:
- Cyclization : Reacting N-phenylthiomorpholine with oxidizing agents (e.g., H₂O₂, KMnO₄) to form the 1,1-dioxide moiety .
- Sulfonamide derivatization : Coupling phenylamine with pre-oxidized thiomorpholine sulfone intermediates under dehydrating conditions .
- Table : Comparison of sulfone synthesis strategies:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of thiomorpholine | H₂O₂, WO₃ catalyst | 70–85 | |
| Cyclization of sulfonamides | SOCl₂, amine coupling | 60–75 |
Advanced Research Questions
Q. How does the sulfone group influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The electron-withdrawing sulfone group activates the thiomorpholine ring toward nucleophilic attack, particularly at the nitrogen or sulfur centers. For example:
- Chlorination : Under UV light and Cl₂, sulfones undergo selective chlorination at α-positions (e.g., 3-position in thiomorpholine derivatives) .
- Diels-Alder reactions : The sulfone stabilizes transition states in cycloadditions, enabling regioselective product formation .
- Methodological note : Monitor reaction progress via HPLC or GC-MS to track intermediates and byproducts .
Q. What computational or experimental approaches are recommended to study the enzyme inhibition potential of this compound?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity toward enzymes (e.g., COX-2 or 5-LO, as seen in related sulfone inhibitors) .
- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid as substrate) .
- Structural analogs : Compare inhibition profiles with isothiazolidine-1,1-dioxide derivatives to assess scaffold-specific activity .
Q. How can researchers resolve contradictions in spectral data when characterizing synthetic batches?
- Answer :
- Multi-spectral validation : Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm purity and structure. For example:
- ¹H-NMR : Aromatic protons (δ 7.2–7.5 ppm) and thiomorpholine protons (δ 3.0–4.0 ppm) .
- HRMS : Exact mass confirmation (211.28 g/mol) to rule out sulfoxide impurities .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline samples .
Methodological Guidance
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
- Answer :
- pH control : Store solutions in neutral buffers (pH 6–8) to prevent sulfone hydrolysis .
- Temperature : Avoid prolonged heating >100°C; use inert atmospheres (N₂/Ar) during reactions .
- Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidative degradation .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Answer :
- Derivatization : Synthesize analogs with modified phenyl groups (e.g., nitro, hydroxy substituents) or thiomorpholine ring substitutions (e.g., methyl, chloro) .
- Assay panels : Test analogs against enzyme targets (e.g., kinases, proteases) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
- Table : Example SAR parameters:
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Fluorophenyl analog | COX-2 inhibition: 12 nM | |
| Thiomorpholine methyl | 5-LO inhibition: 45 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

